Researchers synthesizing high-performance poly(aryl ether ketone)s (PAEKs) require monomers with rigid linear geometry to achieve target crystallinity and thermal resistance. Substituting with meta/ortho isomers leads to amorphous, lower-strength polymers. 1,4-Diphenoxybenzene (CAS 3061-36-7) delivers:
Ideal monomer for aerospace and automotive research.
1,4-Diphenoxybenzene (CAS 3061-36-7) is a highly stable aromatic ether commonly specified as a monomer or building block in organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)] Its key procurement-relevant feature is its rigid, linear para-substituted structure, which is foundational to the high thermal stability and mechanical properties of downstream materials like poly(aryl ether ketone)s (PAEKs) and other high-performance polymers.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)] Characterized as a white crystalline solid with a relatively high melting point, it exhibits good thermal stability and is used as an intermediate in the production of polymers, dyes, and as a high-temperature heat transfer fluid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)]
Substituting 1,4-diphenoxybenzene with its meta- (1,3-) or ortho- (1,2-) isomers is a critical design and procurement error. The specific para-linkage of the 1,4-isomer imparts a linear, rigid geometry to the polymer backbone. This geometry is essential for achieving the high crystallinity, superior mechanical strength, and elevated glass transition temperatures (Tg) characteristic of high-performance thermoplastics like PEK or PEKK.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJc3cnb8MCKaMfFOnV3f59JKJGJStT821_WQa9dwUChOtCGTQcRqgX_d_VIwDt9DG-IuBeLsCi7oDCJnro7GrxvX5t6NZD7M3cymRjSWtfxGjm5ltH3spLawycM9FSt4eF-qMMlqmMEdhOs0jA0uKe3RXQioaYm88nTRhDf621_sp9EBmrNBk1Sqzvhvc0UJdL9A4g-TKfySdRffWHk-3Fn_9wgj6Ah8-OzLNIJA9YgbDWBMyYLttEidM%3D)] In contrast, the kinked structure of the 1,3-isomer disrupts polymer chain packing, leading to more amorphous materials with a lower melting point, reduced Tg, and a different processing profile.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJc3cnb8MCKaMfFOnV3f59JKJGJStT821_WQa9dwUChOtCGTQcRqgX_d_VIwDt9DG-IuBeLsCi7oDCJnro7GrxvX5t6NZD7M3cymRjSWtfxGjm5ltH3spLawycM9FSt4eF-qMMlqmMEdhOs0jA0uKe3RXQioaYm88nTRhDf621_sp9EBmrNBk1Sqzvhvc0UJdL9A4g-TKfySdRffWHk-3Fn_9wgj6Ah8-OzLNIJA9YgbDWBMyYLttEidM%3D)] Therefore, isomer choice is a primary determinant of the final material's thermomechanical performance and is not a interchangeable procurement decision.
1,4-Diphenoxybenzene is a solid with a significantly higher melting point compared to its 1,3- and 1,2- isomers. The melting point for the 1,4-isomer is consistently reported in the 73-77°C range, whereas the 1,3-isomer melts at a lower temperature of 59-61°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)] This higher melting point is indicative of a more stable crystal lattice due to the molecule's symmetry, which is a key attribute for applications requiring high thermal stability and for high-temperature processing workflows.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 73-77 °C |
| Comparator Or Baseline | 1,3-Diphenoxybenzene: 59-61 °C |
| Quantified Difference | ~14-16 °C higher melting point |
| Conditions | Standard atmospheric pressure, as reported in literature. |
A higher melting point directly correlates with greater molecular packing and thermal stability, making this isomer the required choice for synthesizing high-temperature polymers and fluids.
In the synthesis of poly(ether ether ketone) copolymers, the choice of dihydroxybenzene isomer directly impacts the final polymer's service temperature. A study on copolymers made from 4,4′-difluorobenzophenone with varying ratios of hydroquinone (from 1,4-diphenoxybenzene precursor) and resorcinol (from 1,3-diphenoxybenzene precursor) demonstrated this effect. The homopolymer synthesized using only hydroquinone (100% para-isomer linkage) exhibited the highest glass transition temperature (Tg) of 172°C. In contrast, the homopolymer made using only resorcinol (100% meta-isomer linkage) had a significantly lower Tg of 145°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] The Tg decreased systematically as the concentration of the meta-linked resorcinol units increased.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)]
| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Polymer (°C) |
| Target Compound Data | 172 °C (for polymer derived from 1,4-linked hydroquinone) |
| Comparator Or Baseline | 145 °C (for polymer derived from 1,3-linked resorcinol) |
| Quantified Difference | 27 °C higher Tg |
| Conditions | Synthesis of poly(ether ether ketone) copolymers via nucleophilic reaction of 4,4′-difluorobenzophenone with hydroquinone and/or resorcinol. |
For high-temperature applications, maximizing Tg is critical, and specifying the 1,4-isomer is the only way to achieve the highest thermal performance in these polymer systems.
The isomeric position of phenoxy groups significantly alters the electrochemical behavior of the molecule. In a cyclic voltammetry study of diphenoxybenzene's structural analogs (dihydroxybenzene isomers), the para-isomer (hydroquinone) showed a distinct, reversible oxidation peak at +0.065 V.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] In contrast, its meta-isomer analog (resorcinol) displayed an irreversible oxidation at a much higher potential of +0.49 V.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] This demonstrates that the 1,4-para arrangement facilitates more stable electron transfer, a critical parameter for designing redox-active materials, charge-transfer agents, or components for organic electronics.
| Evidence Dimension | Anodic Peak Potential (V vs. Ag/AgCl) |
| Target Compound Data | +0.065 V (for para-isomer analog, Hydroquinone) |
| Comparator Or Baseline | +0.49 V (for meta-isomer analog, Resorcinol) |
| Quantified Difference | Oxidation occurs at a potential 0.425 V lower |
| Conditions | Cyclic Voltammetry in Phosphate Buffer Solution (PBS). Data is for dihydroxybenzene isomers, which are structural and electronic analogs of diphenoxybenzene isomers. |
This significant difference in oxidation potential means the 1,4-isomer is suitable for redox applications where a specific, lower potential is required, while the 1,3-isomer is non-interchangeable and would fail or not perform in the same role.
As a direct precursor for polymers like PEK and PEKK, the linear structure of 1,4-diphenoxybenzene is essential for achieving the high glass transition temperatures and thermal stability required for demanding applications in aerospace, automotive, and medical devices.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] Its use ensures maximum service temperature of the final manufactured component.
The symmetric para-linkage of 1,4-diphenoxybenzene promotes the regular chain packing necessary for achieving high crystallinity in polymers. This directly translates to enhanced mechanical strength, stiffness, and chemical resistance in the final material, a critical requirement for injection-molded parts or extruded films.
The inherent thermal stability, evidenced by its high melting and boiling points, makes 1,4-diphenoxybenzene a suitable component or precursor for high-temperature heat transfer fluids, lubricants, and dielectric fluids where resistance to thermal decomposition is paramount.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)]
The defined and relatively low oxidation potential of the 1,4-phenoxy-benzene system makes it a valuable building block for synthesizing redox shuttles, charge-transport layers, or electro-active polymers for use in batteries, sensors, and organic electronic devices where specific electrochemical windows are required.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvqVtcm2HfLXNtc3SJBL_aIalFjSIublxE4MUKF7NeBenUYtsWDlx58LdZ8AUDr5HjxrskYZdVMdFf63m-CyVrhfmxn7V0y3ejtIiFEzC3yW4QKBIKAvEeB1GByKrxZs2zQrSAbApoAw7TzkHIP53paLgz3A%3D%3D)]